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Introduction

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial
role in the immune system by regulating leukocyte chemotaxis.[1] Notably, CCR5 is the primary
co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical host factor for viral
entry and transmission.[2][3][4][5] Individuals with a homozygous 32-base pair deletion in the
CCRS5 gene (CCR5-A32) exhibit strong resistance to HIV-1 infection, highlighting CCR5 as a
key therapeutic target.[5][6] The development of CCR5 knockout (KO) cell lines provides a
powerful in vitro tool for studying HIV-1 infection, screening antiviral drugs, and investigating
the broader roles of CCR5 in immune signaling.[7][8][9]

This document provides detailed protocols for generating and validating CCR5 knockout cell
lines using the CRISPR-Cas9 system. The methodologies cover guide RNA (gRNA) design,
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delivery of CRISPR-Cas9 components, single-cell cloning, and comprehensive validation of the

knockout at both the genomic and protein levels.

Data Presentation

Table 1: Recommended sgRNA Sequences for Human

CCRS Knockout

sgRNA Sequence

Target Exon PAM Notes
(5'to 3Y)
Targets the region of
GAGCATGACTGACA
Exon 1 TGG the natural CCR5-A32
TCTACGCC _
mutation.[10]
Targets a conserved
GTCTTCATTACACCT o ]
Exon 1 AGG region in the first
GCAGCTC
exon.
Alternative sequence
GCTGTCTTCATTACA _ _
Exon 1 AGG targeting the first
CCTGCAG

exon.

Note: It is recommended to test at least two different gRNAs to increase the likelihood of
successful knockout.[11] gRNA sequences should be verified against the target genome of the

specific cell line being used.

Table 2: PCR Primers for Genomic Validation of CCR5

Knockout
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. Primer Sequence Expected Amplicon
Primer Name Purpose .
(5'to 3") Size (WT)

Amplification of the
CAAAAAGAAGGTCT  CCRS5 target region
CCR5_Fwd ~613 bp[12]
TCATTACACC for Sanger

sequencing.

Amplification of the
CAGGAAACAGCAGA CCRS5 target region
CCR5_Rev ~613 bp[12]
GGCAGAA for Sanger

sequencing.

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR5

This protocol outlines the steps for introducing the CRISPR-Cas9 machinery into a target cell
line to induce mutations in the CCR5 gene.

1.1. gRNA Design and Cloning

» Design two to three single guide RNAs (sgRNAs) targeting an early exon of the CCR5 gene.
[13] Online design tools can be used to identify sequences with high on-target and low off-
target potential.[14]

e Synthesize and clone the designed sgRNA sequences into a suitable expression vector.[7]
[15] Many commercially available vectors also co-express the Cas9 nuclease and a
fluorescent marker (e.g., GFP) for selection.[15][16]

 Verify the correct insertion of the gRNA sequence into the vector via Sanger sequencing.[15]
1.2. Cell Culture and Transfection

o Culture the target cells (e.g., HEK293T, Jurkat, or other T-cell lines) in their recommended
growth medium. Ensure cells are healthy and actively dividing.[17][18]
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o Approximately 18-24 hours before transfection, seed the cells in a 6-well plate to achieve 50-
80% confluency on the day of transfection.[16][17][18]

o Transfect the cells with the Cas9/sgRNA expression plasmid(s) using a suitable method such
as lipid-based transfection or electroporation.[17][19][20] Follow the manufacturer's protocol
for the chosen transfection reagent or instrument.

» (Optional) For difficult-to-transfect cells, lentiviral transduction can be used to deliver the
CRISPR-Cas9 components.[19][20]

1.3. Enrichment of Transfected Cells

« If the plasmid contains a fluorescent marker, enrich for transfected cells 48-72 hours post-
transfection using Fluorescence-Activated Cell Sorting (FACS).[8][15]

 Alternatively, if the plasmid contains a drug resistance marker, select for transfected cells by
adding the appropriate antibiotic to the culture medium.[16]

Protocol 2: Single-Cell Cloning

To generate a clonal cell line with a homozygous knockout, it is essential to isolate and expand
single cells.[7][8][9]

2.1. Single-Cell Sorting by FACS
» Prepare a single-cell suspension of the enriched transfected cells.

o Use a flow cytometer to sort single, GFP-positive cells into individual wells of a 96-well plate
containing conditioned media.[21]

2.2. Limited Dilution

o Prepare serial dilutions of the enriched cell suspension to a final concentration of
approximately 1 cell per 100 pL.[21]

o Dispense 100 pL of the diluted cell suspension into each well of a 96-well plate.

 Visually inspect the plate after 24 hours to identify wells containing a single cell.
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2.3. Clonal Expansion
e Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.[21]

o Gradually expand the clones by transferring them to larger culture vessels (e.g., 24-well
plates, then 6-well plates).[21]

Protocol 3: Validation of CCR5 Knockout

Validation is a critical step to confirm the absence of functional CCR5 at both the genomic and
protein levels.[22][23]

3.1. Genomic DNA Extraction and PCR

e Once a sufficient number of cells from each clone is available, harvest a portion to extract
genomic DNA.

o Amplify the region of the CCR5 gene targeted by the sgRNAs using the primers listed in
Table 2.[12]

3.2. Sanger Sequencing and Analysis
» Purify the PCR products and send them for Sanger sequencing.

» Analyze the sequencing chromatograms for the presence of insertions or deletions (indels)
at the target site.[7][24] The presence of overlapping peaks in the chromatogram after the cut
site is indicative of a successful edit.

o For more detailed analysis of indel composition, PCR products can be cloned into a TA
vector and multiple clones sequenced, or next-generation sequencing can be performed.[25]

3.3. Flow Cytometry for CCR5 Surface Expression
» Prepare a single-cell suspension of the parental cell line and the putative knockout clones.
» Stain the cells with a fluorescently-labeled anti-CCR5 antibody (e.g., clone 2D7).[26][27][28]

 Include an isotype control to account for non-specific antibody binding.[26][29]
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» Analyze the cells using a flow cytometer. A successful knockout clone will show a significant
reduction or complete absence of CCR5 surface expression compared to the wild-type
parental line.[27][30]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Creating CCR5 Knockout Cell Lines for In Vitro
Studies]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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